3-Nitro-4H-1-benzothiopyran-4-one
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Overview
Description
3-Nitro-4H-1-benzothiopyran-4-one: is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a nitro group at the third position and a thiopyran ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4H-1-benzothiopyran-4-one typically involves the nitration of 4H-1-benzothiopyran-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Nitro-4H-1-benzothiopyran-4-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiopyrans depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-4H-1-benzothiopyran-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of the nitro group and the thiopyran ring system contributes to its biological activity.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for applications in the manufacturing of colorants and coatings.
Mechanism of Action
The mechanism of action of 3-Nitro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The thiopyran ring system also plays a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
4H-1-Benzothiopyran-4-one: The parent compound without the nitro group.
3-Amino-4H-1-benzothiopyran-4-one: The reduced form of 3-Nitro-4H-1-benzothiopyran-4-one.
4H-1-Benzothiopyran-4-one 1,1-dioxide: An oxidized derivative.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound in both chemical and biological research.
Properties
CAS No. |
143922-93-4 |
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Molecular Formula |
C9H5NO3S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
3-nitrothiochromen-4-one |
InChI |
InChI=1S/C9H5NO3S/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H |
InChI Key |
UWZQCZCIMOCZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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